1,4-bis(4-fluorobenzoyl)-1,4-diazepane
Overview
Description
1,4-bis(4-fluorobenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of two 4-fluorobenzoyl groups attached to a 1,4-diazepane ring
Scientific Research Applications
1,4-bis(4-fluorobenzoyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of high-performance polymers and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
Target of Action
1,4-bis(4-fluorobenzoyl)-1,4-diazepane is a monomer that belongs to the class of aromatic compounds . It has been shown to be a nucleophilic compound . Nucleophilic compounds are reactive molecules that donate an electron pair to an electrophile to form a chemical bond in a reaction.
Mode of Action
The compound interacts with its targets through nucleophilic reactions . For example, it reacts with aluminium chloride to form an adduct . An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The resultant molecule features a new region of potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-bis(4-fluorobenzoyl)-1,4-diazepane can be synthesized through a multi-step process. One common method involves the reaction of terephthaloyl chloride with fluorobenzene in the presence of aluminum chloride or aluminum bromide as a catalyst. The reaction is typically carried out at temperatures ranging from 25°C to 68°C . The resulting intermediate is then reacted with 1,4-diazepane to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(4-fluorobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-fluorobenzoyl)benzene: Similar in structure but with a different arrangement of the fluorobenzoyl groups.
4,4’-difluorobenzophenone: Contains two fluorobenzoyl groups but lacks the diazepane ring.
4-fluorobenzophenone: A simpler compound with a single fluorobenzoyl group.
Uniqueness
1,4-bis(4-fluorobenzoyl)-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for various applications, particularly in the synthesis of complex polymers and materials with specialized functions.
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-6-2-14(3-7-16)18(24)22-10-1-11-23(13-12-22)19(25)15-4-8-17(21)9-5-15/h2-9H,1,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCSFYOXNYWAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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